molecular formula C28H19BrN2O4 B11545895 4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate

4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B11545895
M. Wt: 527.4 g/mol
InChI Key: ZFOQRPVODAHQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features a benzoxazole ring, a bromobenzoate group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate typically involves multiple steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative.

    Imine Formation: The benzoxazole derivative is then reacted with an aldehyde or ketone to form the imine linkage.

    Bromobenzoate Addition: Finally, the imine compound is esterified with 4-bromobenzoic acid under suitable conditions, such as using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The imine linkage can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the benzoxazole ring.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes or DNA. The benzoxazole ring can intercalate with DNA, disrupting its function, while the imine linkage can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-chlorobenzoate
  • 4-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 4-fluorobenzoate

Properties

Molecular Formula

C28H19BrN2O4

Molecular Weight

527.4 g/mol

IUPAC Name

[4-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C28H19BrN2O4/c1-17-2-12-24-26(14-17)35-27(31-24)23-15-21(9-13-25(23)32)30-16-18-3-10-22(11-4-18)34-28(33)19-5-7-20(29)8-6-19/h2-16,32H,1H3

InChI Key

ZFOQRPVODAHQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.